3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of various functional groups, such as chloro, methoxy, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Amidation: The carboxamide group can be introduced through the reaction of the carboxylic acid derivative with an amine, such as 3-methoxypropylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzoic acids, while reduction of the carbonyl group may produce quinazoline alcohols.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide: Similar structure with a different position of the carboxamide group.
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-8-carboxamide: Another positional isomer with the carboxamide group at the 8-position.
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-sulfonamide: A sulfonamide derivative with different chemical properties.
Uniqueness
The uniqueness of 3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups and their positions on the quinazoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClN3O4 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-27-9-3-8-22-19(25)13-4-6-15-17(10-13)23-12-24(20(15)26)14-5-7-18(28-2)16(21)11-14/h4-7,10-12H,3,8-9H2,1-2H3,(H,22,25) |
InChI Key |
OZIVYNYTOYUTAJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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